1-(2-methyl-3-nitrobenzoyl)pyrrolidine
Descripción
1-(2-Methyl-3-nitrobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a 2-methyl-3-nitrobenzoyl substituent on the pyrrolidine nitrogen. Pyrrolidine-based compounds are renowned for their structural versatility and pharmacological relevance, including anti-inflammatory, antiviral, and enzyme inhibitory activities .
Propiedades
IUPAC Name |
(2-methyl-3-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-10(5-4-6-11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYTWYYPGACUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
a. 1-(2-Bromo-3-methylbenzoyl)pyrrolidine (CAS 1309366-09-3)
- Structure : The bromo substituent replaces the nitro group at the 3-position.
- No explicit biological data is provided, but brominated aromatic compounds are often explored in medicinal chemistry for their stability and halogen bonding capabilities .
b. (E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine
- Structure: A long aliphatic chain (2,4-dodecadienoyl) replaces the benzoyl group.
- Properties : Evaluated via QSAR (Quantitative Structure-Activity Relationship) for toxicity and safety as a feed additive. The unsaturated chain likely increases hydrophobicity, affecting membrane permeability and metabolic stability .
c. 1-(1-Cyclohexen-1-yl)-pyrrolidine
- Structure : Cyclohexenyl group attached to pyrrolidine.
- Properties: Identified as a seaweed-derived alkaloid.
d. 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)
- Structure : Arylcyclohexyl substituent.
Electronic and Steric Effects
- Nitro vs. Bromine, while also electron-withdrawing, may prioritize halogen bonding over charge interactions .
Pharmacological and Toxicological Profiles
- Cytotoxicity : Natural pyrrolidine alkaloids and synthetic derivatives (e.g., N-substituted pyrrolidines) show cytotoxicity against cancer cells, suggesting a possible avenue for the target compound .
- Safety : Controlled substances like PCPy underscore the importance of substituent choice in avoiding neurotoxic effects .
Data Tables
Table 1. Structural and Functional Comparison of Pyrrolidine Derivatives
Table 2. Substituent Effects on Reactivity
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
